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Compound of Interest

Compound Name: Antibacterial agent 41

Cat. No.: B14756961

Disclaimer: The term "Antibacterial agent 41" is not a standardized nomenclature and has
been used to refer to several distinct chemical entities in scientific literature. This guide
provides an in-depth analysis of the publicly available in vitro antibacterial activity data for
compounds that have been identified in relation to this term. The primary agents covered are
the cephalosporin FK041, the quinolone AT-4140, and the antimicrobial peptide MAA-41.

FK041: An Orally Active Cephem Antibiotic

FKO041 is a novel orally active cephalosporin that has demonstrated a broad spectrum of
activity against both Gram-positive and Gram-negative bacteria. Its antibacterial efficacy has
been evaluated against a wide array of clinical isolates and compared with other
cephalosporins like cefdinir (CFDN) and cefditoren (CDTR).[1]

Quantitative Antibacterial Activity

The in vitro activity of FK041 is summarized by its Minimum Inhibitory Concentration (MIC)
values, which represent the lowest concentration of the antibiotic that prevents visible growth of

a microorganism.

Table 1: In Vitro Antibacterial Activity of FK0O41 (MIC90 in pug/mL)
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Bacterial Species

FK041 MIC90 (ug/mL)

Comparator MIC90 (ug/mL)

More active than CFDN &

Staphylococcus aureus <1.56
CDTR
] o More active than CFDN &
Staphylococcus epidermidis <1.56
CDTR
Streptococcus pyogenes <1.56 Comparable to CFDN & CDTR
Streptococcus pneumoniae <1.56 Comparable to CFDN & CDTR

Penicillin-resistant S.

pneumoniae

0.05 - 3.13 (MIC range)

Superior to CFDN, inferior to
CDTR

More active than CFDN &

Streptococcus agalactiae <1.56
CDTR
Enterococcus faecalis Inactive -
Methicillin-resistant _ o
Inactive Similar to CFDN & CDTR

staphylococci

Neisseria gonorrhoeae

Good activity

Comparable or superior to
CFDN & CDTR

Escherichia coli

Good activity

Comparable or superior to
CFDN & CDTR

Klebsiella pneumoniae

Good activity

Comparable or superior to
CFDN & CDTR

Proteus mirabilis

Good activity

Comparable or superior to

CFDN & CDTR
Moraxella catarrhalis Less active Inferior to CDTR
Haemophilus influenzae Less active Inferior to CDTR
Morganella morganii Less active Inferior to CDTR
Serratia marcescens Less active Inferior to CDTR
Pseudomonas aeruginosa Inactive -
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Data sourced from a study comparing FK041 with cefdinir (CFDN) and cefditoren (CDTR).[1]

Studies have also indicated that the difference between the Minimum Inhibitory Concentration

(MIC) and Minimum Bactericidal Concentration (MBC) for FK041 is small against S. aureus, E.
coli, K. pneumoniae, and H. influenzae, suggesting a bactericidal mode of action against these
pathogens.[1]

Experimental Protocols

The determination of MIC and MBC values for FK041 would have followed standardized
laboratory procedures.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method):

o Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared
in a suitable broth medium to a concentration of approximately 5 x 1075 colony-forming units
(CFU)/mL.

o Serial Dilution of Antibiotic: A two-fold serial dilution of FK041 is prepared in a 96-well
microtiter plate containing broth.

 Inoculation: Each well is inoculated with the standardized bacterial suspension.

 Incubation: The microtiter plate is incubated at a temperature and for a duration suitable for
the growth of the test organism (typically 35-37°C for 18-24 hours).

e Observation: The MIC is determined as the lowest concentration of the antibiotic at which
there is no visible growth of the bacteria.

Minimum Bactericidal Concentration (MBC) Assay:

e Subculturing: Following the MIC determination, a small aliquot from each well showing no
visible growth is subcultured onto an antibiotic-free agar medium.

 Incubation: The agar plates are incubated under appropriate conditions to allow for bacterial
growth.
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e Observation: The MBC is identified as the lowest concentration of the antibiotic that results in
a significant reduction (e.g., 299.9%) in the number of viable bacteria from the initial

inoculum.

Mechanism of Action

FKO041 exhibits its antibacterial effect by inhibiting bacterial cell wall synthesis. It shows a high
affinity for the main penicillin-binding proteins (PBPs) in both Gram-positive (S. aureus: PBP 3,
2, and 1) and Gram-negative (E. coli: PBP 3, 4, 1bs, 2, and 1a) bacteria.[1] The inhibition of
these enzymes disrupts the cross-linking of peptidoglycan, a critical component of the bacterial
cell wall, leading to cell lysis and death.[2]

AT-4140: A Broad-Spectrum Quinolone

AT-4140, chemically known as 5-amino-1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(cis-3,5-
dimethyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, is a quinolone antibiotic with potent
and broad-spectrum antibacterial activity.[3]

Quantitative Antibacterial Activity

The in vitro efficacy of AT-4140 has been demonstrated against a wide range of bacterial

species.

Table 2: In Vitro Antibacterial Activity of AT-4140 (MIC90 in pg/mL)
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Bacterial Group/Species

AT-4140 MIC90 (pg/mL)

Gram-Positive Organisms

Staphylococcus spp. 0.1-0.78
Streptococcus spp. 0.1-0.78
Enterococcus spp. 0.1-0.78
Gram-Negative Organisms

Enterobacteriaceae 0.0125-1.56
Pseudomonas spp. 0.0125-1.56
Branhamella spp. 0.0125-1.56
Campylobacter spp. 0.0125-1.56
Haemophilus spp. 0.0125 - 1.56
Neisseria spp. 0.0125-1.56
Glucose Nonfermenters

Xanthomonas spp., Acinetobacter spp.,

Alcaligenes spp., Moraxella spp., 0.025-0.78
Flavobacterium spp., Brucella spp.

Anaerobes

Clostridium perfringens, Bacteroides fragilis 0.2-0.78
Other Microorganisms

Legionella spp. 0.0125-0.05
Mycoplasma spp. 0.0125-0.2
Chlamydia spp. 0.031-0.063
Mycobacterium spp. 0.1-0.3

Data sourced from a study on the in vitro and in vivo activities of AT-4140.[3]
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Experimental Protocols

The MIC values for AT-4140 were likely determined using standard broth or agar dilution
methods as described in section 1.2.

Mechanism of Action

As a quinolone antibiotic, AT-4140's mechanism of action involves the inhibition of bacterial
DNA synthesis. Quinolones target bacterial topoisomerase Il (DNA gyrase) and topoisomerase
IV, enzymes essential for DNA replication, recombination, and repair.[2][4] By binding to these
enzymes, AT-4140 leads to the formation of double-stranded DNA breaks, ultimately resulting
in bacterial cell death.[2]

MAA-41: A Rationally Designed Antimicrobial
Peptide

MAA-41 is a novel hybrid antimicrobial peptide (AMP) designed by combining the alpha-helical
regions of two natural AMPs, BMAP-28 and LL-37.[5] It has been evaluated for its antimicrobial
and anti-biofilm properties.

Quantitative Antibacterial Activity

MAA-41 has demonstrated broad-spectrum activity against both Gram-positive and Gram-
negative bacteria, including multidrug-resistant (MDR) strains.

Table 3: In Vitro Antibacterial Activity of MAA-41 (MIC in uM)

Bacterial Type MAA-41 MIC (pM)
Gram-positive bacteria 10-20
Gram-negative bacteria 10 - 20 (with higher potency)

Data sourced from a study on the functional and toxicological evaluation of MAA-41.[5]

Furthermore, MAA-41 has shown potent activity in eradicating biofilm-forming bacteria, with
Minimum Biofilm Eradication Concentrations (MBECSs) equal to its MIC values for planktonic
cells.[5] Synergistic studies have also indicated that combining MAA-41 with conventional
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antibiotics can significantly enhance antimicrobial activity, reducing the required MIC to as low
as 0.25 uM.[5]

Experimental Protocols

The antibacterial activity of MAA-41 was likely assessed using the following methods:
Minimum Inhibitory Concentration (MIC) Assay: As described in section 1.2.
Minimum Biofilm Eradication Concentration (MBEC) Assay:

o Biofilm Formation: Bacteria are allowed to form biofilms on a suitable surface, such as the
pegs of an MBEC device, by incubating them in a growth medium.

» Antibiotic Challenge: The pegs with established biofilms are then transferred to a microtiter
plate containing serial dilutions of MAA-41.

 Incubation: The plate is incubated to allow the peptide to act on the biofilms.

 Viability Assessment: After incubation, the pegs are rinsed and placed in a recovery medium.
The viability of the remaining biofilm-associated bacteria is assessed, often by measuring
turbidity or through plating and colony counting.

o Observation: The MBEC is the minimum concentration of the antimicrobial agent required to
eradicate the biofilm.

Mechanism of Action

While the specific mechanism of MAA-41 is not detailed in the provided search results,
antimicrobial peptides generally act by disrupting the bacterial cell membrane.[6] Their cationic
and amphipathic nature allows them to preferentially interact with the negatively charged
components of bacterial membranes, leading to membrane permeabilization, leakage of
cellular contents, and ultimately cell death.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the in vitro
antibacterial activity of a novel agent.
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Interpretation
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Caption: Generalized workflow for in vitro antibacterial activity testing.

Conclusion

The designation "Antibacterial agent 41" has been applied to several distinct compounds,
each with its own unique antibacterial profile. FK041, a cephalosporin, shows potent activity
against a range of Gram-positive and Gram-negative bacteria by inhibiting cell wall synthesis.
AT-4140, a quinolone, demonstrates broad-spectrum efficacy by targeting bacterial DNA
replication. MAA-41, a rationally designed antimicrobial peptide, is effective against both
planktonic and biofilm-forming bacteria, likely through membrane disruption. The
comprehensive in vitro data for these agents, obtained through standardized methodologies,
provides a solid foundation for their further development as potential therapeutic agents in the
fight against bacterial infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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